![molecular formula C8H9N3O2S B1625918 1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine CAS No. 73161-38-3](/img/structure/B1625918.png)
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine
Overview
Description
1-Methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPTA and has been synthesized using different methods. MPTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
One study details the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and two derived 2-aminothiazoles, highlighting the distinct hydrogen bonding patterns and crystal structures of these compounds. This research contributes to the understanding of the molecular and crystalline behavior of thiazole derivatives, which is crucial for their application in various scientific domains (Böck et al., 2020).
Another significant contribution to this field is the synthesis of a library of (8R/8S)-3-R-8-aryl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-9-carbonitriles, which showcases the versatility and scope of reactions involving thiazole and thiadiazine frameworks. This work not only expands the chemical space of these heterocycles but also explores their potential applications in the development of novel compounds (Dotsenko et al., 2014).
Catalytic and Synthetic Applications
Thiazolium carbene catalysts derived from vitamin B1 have been shown to be highly effective in the N-formylation and N-methylation of amines using CO2 as the carbon source. This sustainable approach leverages the unique properties of thiazole derivatives to facilitate environmentally friendly synthetic pathways, potentially leading to the development of new pharmaceuticals and natural products (Das et al., 2016).
Moreover, the synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as potential acetylcholinesterase inhibitors represents another application of thiazole derivatives in the quest for therapeutic agents. This research not only adds to the chemical diversity of thiazole-based compounds but also highlights their potential in medicinal chemistry (Neves et al., 2019).
properties
IUPAC Name |
1-methyl-2,2-dioxopyrido[2,3-c]thiazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-11-8-6(3-2-4-10-8)7(9)5-14(11,12)13/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMBRIMXFMAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=CS1(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502870 | |
Record name | 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73161-38-3 | |
Record name | 4-Amino-1-methyl-2lambda~6~-pyrido[2,3-c][1,2]thiazine-2,2(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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